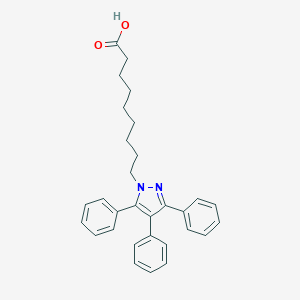
3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid, also known as TPNPA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TPNPA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology.
Mecanismo De Acción
The mechanism of action of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has been shown to inhibit the activity of certain enzymes and proteins, leading to the suppression of inflammation and the induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has been found to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid is its broad range of biological activities, making it a promising candidate for various applications in the field of medicine and biotechnology. However, 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for the research on 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid. One area of interest is the development of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the investigation of the mechanism of action of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid, which could lead to the development of new drugs with similar properties. Additionally, further studies are needed to determine the safety and efficacy of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid in humans, which could pave the way for its use in clinical trials.
Métodos De Síntesis
The synthesis of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid involves the reaction of 3,4,5-triphenyl-1H-pyrazole with nonanoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature and time control. The resulting product is then purified through various techniques to obtain a high yield of pure 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid.
Aplicaciones Científicas De Investigación
3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties. 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
Número CAS |
134701-70-5 |
|---|---|
Nombre del producto |
3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid |
Fórmula molecular |
C30H32N2O2 |
Peso molecular |
452.6 g/mol |
Nombre IUPAC |
9-(3,4,5-triphenylpyrazol-1-yl)nonanoic acid |
InChI |
InChI=1S/C30H32N2O2/c33-27(34)22-14-3-1-2-4-15-23-32-30(26-20-12-7-13-21-26)28(24-16-8-5-9-17-24)29(31-32)25-18-10-6-11-19-25/h5-13,16-21H,1-4,14-15,22-23H2,(H,33,34) |
Clave InChI |
UQKNBUMTTCHIOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)CCCCCCCCC(=O)O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)CCCCCCCCC(=O)O)C4=CC=CC=C4 |
Otros números CAS |
134701-70-5 |
Sinónimos |
3,4,5-TPNA 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Carbamic acid, [(1S)-2-fluoro-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B148440.png)
![3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B148443.png)
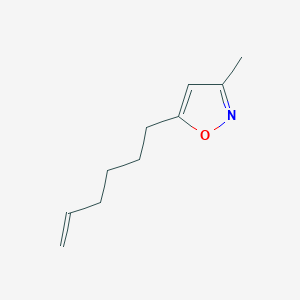
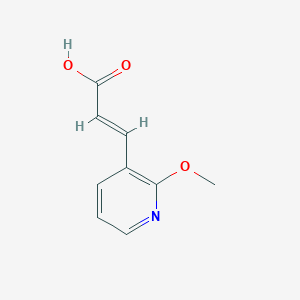
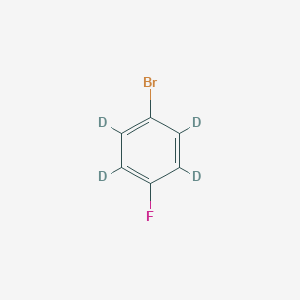
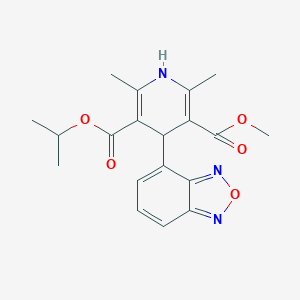
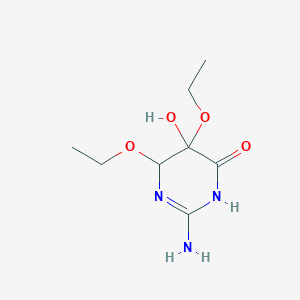
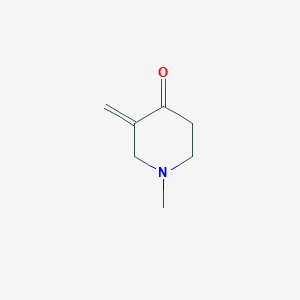
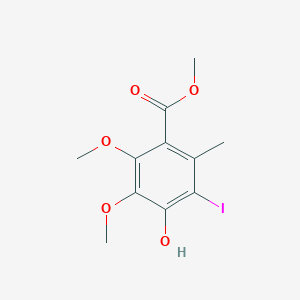
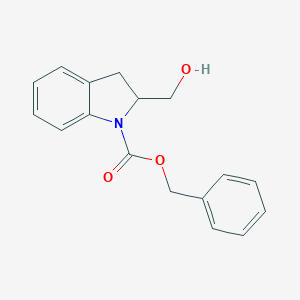
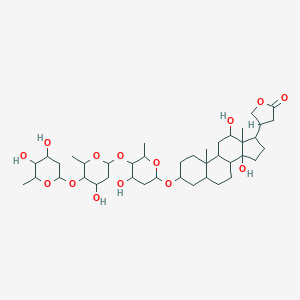
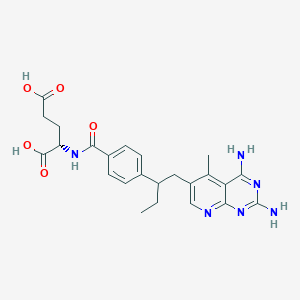
![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)